Azepan-3-yl-methyl-amine

Description

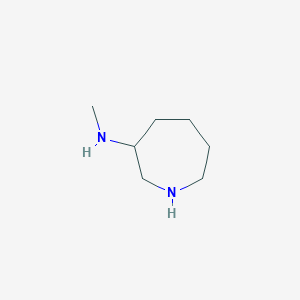

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-methylazepan-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c1-8-7-4-2-3-5-9-6-7/h7-9H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OROOBNKHDZYDFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCCCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40373427 | |

| Record name | Azepan-3-yl-methyl-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124695-93-8 | |

| Record name | Azepan-3-yl-methyl-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 124695-93-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of Azepan-3-yl-methyl-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental physicochemical and biological properties of Azepan-3-yl-methyl-amine (CAS No. 124695-93-8). Due to the limited availability of experimentally derived data for this specific molecule, this document presents a combination of computed properties and established experimental protocols for the determination of its key characteristics. The azepane scaffold is a significant motif in medicinal chemistry, and understanding the properties of its derivatives is crucial for the development of novel therapeutics. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, evaluation, and application of this compound and related compounds.

Chemical Identity and Physicochemical Properties

This compound is a cyclic amine derivative with a molecular formula of C₇H₁₆N₂. Its structure consists of a seven-membered azepane ring substituted at the 3-position with a methylamino group.

Table 1: General and Computed Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | (azepan-3-yl)methanamine | N/A |

| CAS Number | 124695-93-8 | N/A |

| Molecular Formula | C₇H₁₆N₂ | [1] |

| Molecular Weight | 128.22 g/mol | [1] |

| Topological Polar Surface Area | 38.1 Ų | N/A |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Predicted logP (XLogP3) | -0.2 | N/A |

| Predicted pKa (amine) | 10.0 - 11.0 (estimated) | N/A |

| Predicted Aqueous Solubility | Freely soluble (qualitative) | N/A |

Note: Predicted values are based on computational models and should be confirmed by experimental data.

Synthesis

A potential synthetic pathway could start from a protected 3-aminoazepane derivative. The primary amine can be reacted with formaldehyde in the presence of a reducing agent, such as sodium triacetoxyborohydride or sodium cyanoborohydride, to yield the N-methylated product. Subsequent deprotection would afford this compound.

Experimental Protocols

The following sections detail standard experimental methodologies for determining the key physicochemical properties of this compound.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and receptor binding.

Principle: Potentiometric titration involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH. The pKa can be determined from the midpoint of the buffer region in the resulting titration curve.

Methodology:

-

Preparation of the Analyte Solution: Accurately weigh approximately 10-20 mg of this compound and dissolve it in a known volume (e.g., 50 mL) of deionized water. If solubility is limited, a co-solvent such as methanol or ethanol may be used, and the pKa value should be corrected for the solvent effect.

-

Titration Setup: Calibrate a pH meter with standard buffer solutions (pH 4.0, 7.0, and 10.0). Place the analyte solution in a thermostatted vessel and immerse the calibrated pH electrode and a magnetic stirrer.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) at a constant temperature (e.g., 25 °C). Add the titrant in small, precise increments and record the pH after each addition, allowing the reading to stabilize.

-

Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa is the pH at the half-equivalence point. Alternatively, the first derivative of the titration curve can be plotted to more accurately determine the equivalence point. For a diprotic base like this compound, two pKa values corresponding to the two amine groups are expected.

Determination of the Partition Coefficient (logP) by the Shake-Flask Method

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key determinant of its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME).

Principle: The shake-flask method involves partitioning a compound between two immiscible phases, typically n-octanol and water. The concentrations of the compound in each phase are then measured to determine the partition coefficient.

Methodology:

-

Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.

-

Sample Preparation: Prepare a stock solution of this compound in the aqueous phase. The concentration should be such that it can be accurately measured in both phases after partitioning.

-

Partitioning: In a centrifuge tube, add a known volume of the n-octanol-saturated aqueous phase containing the compound and a known volume of the water-saturated n-octanol. The volume ratio can be adjusted depending on the expected logP.

-

Equilibration: Shake the tube for a set period (e.g., 1-2 hours) at a constant temperature to allow for equilibration.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

-

Quantification: Carefully withdraw an aliquot from each phase and determine the concentration of this compound using a suitable analytical method, such as HPLC-UV or LC-MS/MS.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Determination of Aqueous Solubility

Aqueous solubility is a fundamental property that affects a drug's dissolution rate and bioavailability.

Principle: The equilibrium solubility is determined by adding an excess amount of the compound to water, allowing it to reach equilibrium, and then measuring the concentration of the dissolved compound in the filtered solution.

Methodology:

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of purified water or a buffer of a specific pH.

-

Equilibration: Shake or stir the vial at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Filter the suspension through a low-binding filter (e.g., 0.22 µm PVDF) to remove any undissolved solid.

-

Quantification: Analyze the clear filtrate to determine the concentration of the dissolved compound using a validated analytical method like HPLC-UV or LC-MS/MS. A calibration curve should be prepared using standards of known concentrations.

-

Result: The measured concentration represents the aqueous solubility of the compound under the specified conditions.

Biological Context and Potential Significance

While no specific biological activity has been reported for this compound, the azepane scaffold is a well-established pharmacophore found in numerous biologically active compounds and approved drugs.[2] Derivatives of azepane have demonstrated a wide range of pharmacological activities, including:

-

Antihistaminic activity: Azelastine, an azepane-containing compound, is a potent histamine H1 receptor antagonist.[2]

-

Antidiabetic properties: Tolazamide, another drug featuring the azepane ring, is used to lower blood glucose levels in type 2 diabetes.[2]

-

Protein kinase inhibition: The natural product (-)-balanol, which contains an azepane ring, is an inhibitor of protein kinase C.[2]

The conformational flexibility of the seven-membered azepane ring allows its derivatives to adopt various spatial arrangements, which can be crucial for their interaction with biological targets. The introduction of a methylamino group at the 3-position of the azepane ring in this compound provides two basic centers and the potential for specific hydrogen bonding interactions, making it an interesting scaffold for further chemical exploration and biological evaluation.

Conclusion

This compound is a simple, yet potentially valuable, building block for drug discovery. This technical guide has summarized its known computed properties and provided detailed, standard protocols for the experimental determination of its fundamental physicochemical characteristics. While specific biological data for this compound is currently lacking, the prevalence of the azepane scaffold in pharmacologically active agents suggests that this compound and its derivatives warrant further investigation. The methodologies and information presented herein are intended to facilitate and guide future research efforts in this area.

References

"Azepan-3-yl-methyl-amine" chemical structure and IUPAC name

For: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of (Azepan-3-yl)methanamine, also known by its IUPAC name N-methylazepan-3-amine. Due to the limited availability of published data specific to this compound, this document leverages information on structurally related 3-aminoazepane derivatives to present its chemical structure, physicochemical properties, postulated synthesis, and potential biological significance. The methodologies and data presented are based on established principles in organic synthesis and medicinal chemistry for analogous compounds. This guide is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and exploration of the therapeutic potential of N-methylazepan-3-amine and its derivatives.

Chemical Structure and IUPAC Name

The compound with the common name "Azepan-3-yl-methyl-amine" is systematically named in accordance with IUPAC nomenclature.

Chemical Structure:

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 128.219 g/mol | Guidechem |

| Molecular Formula | C₇H₁₆N₂ | Guidechem |

| XLogP3-AA | 0.3 | Guidechem |

| Hydrogen Bond Donor Count | 2 | Guidechem |

| Hydrogen Bond Acceptor Count | 2 | Guidechem |

| Rotatable Bond Count | 1 | Guidechem |

| Topological Polar Surface Area | 24.1 Ų | Guidechem |

| Heavy Atom Count | 9 | Guidechem |

| Complexity | 73.3 | Guidechem |

Experimental Protocols

While specific experimental protocols for the synthesis of N-methylazepan-3-amine are not documented in peer-reviewed literature, a plausible synthetic route can be devised based on common organic chemistry transformations, particularly the reductive amination of a ketone precursor or direct alkylation of a primary amine.

Proposed Synthesis via Reductive Amination

A common and effective method for the synthesis of secondary amines is reductive amination.[6][7][8][9] This proposed protocol involves the reaction of azepan-3-one with methylamine to form an intermediate imine, which is subsequently reduced to the target secondary amine.

Reaction Scheme:

Azepan-3-one + Methylamine → [Intermediate Iminium Ion] → N-methylazepan-3-amine

Materials:

-

Azepan-3-one hydrochloride

-

Methylamine (solution in THF or as a gas)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM), anhydrous

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Magnesium sulfate (MgSO₄), anhydrous

-

Hydrochloric acid (HCl), 1M

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

To a solution of azepan-3-one hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM), add triethylamine (1.1 eq) and stir for 10 minutes at room temperature.

-

Add a solution of methylamine (1.5 eq) in THF and stir for 1 hour at room temperature.

-

Cool the reaction mixture to 0 °C and add sodium triacetoxyborohydride (1.5 eq) portion-wise over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 10% methanol in dichloromethane.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of methanol in dichloromethane to afford N-methylazepan-3-amine.

Characterization

The synthesized N-methylazepan-3-amine should be characterized using standard analytical techniques to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be used to confirm the structure of the molecule. The spectra would be expected to show characteristic signals for the azepane ring protons and carbons, as well as the N-methyl group.[10][11]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass of the molecule and confirm its elemental composition.[12][13]

Potential Biological Activity and Signaling Pathways

There is no specific information available regarding the biological activity or the signaling pathways associated with N-methylazepan-3-amine. However, the 3-aminoazepane scaffold is present in a number of biologically active compounds, suggesting that this molecule could be of interest in drug discovery.

Derivatives of 3-aminoazepane have been investigated for their potential as:

-

Anticancer agents: Some azepane derivatives have demonstrated cytotoxic activity against various cancer cell lines.[3][14]

-

Antimicrobial agents: The azepane ring is a feature in some compounds with antimicrobial properties.

-

Enzyme inhibitors: The 3-aminoazepane moiety can serve as a scaffold for the design of enzyme inhibitors.

Given the presence of the 3-aminoazepane core, it is plausible that N-methylazepan-3-amine could interact with various biological targets. Further research, including biological screening and mechanistic studies, would be necessary to elucidate its specific biological functions and any involvement in cellular signaling pathways.

Visualizations

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a logical workflow for the proposed synthesis and subsequent characterization of N-methylazepan-3-amine.

References

- 1. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 3. Cytotoxic Potential of a-Azepano- and 3-Amino-3,4-SeCo-Triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC02976A [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. youtube.com [youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. mdpi.com [mdpi.com]

- 11. discovery.researcher.life [discovery.researcher.life]

- 12. Mass Spectrometric Assessment of the Reactivity and Target Sites of 3‐Aminopropanal and 3‐Aminopropanal‐Released Acrolein in Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mass spectrometry with derivatization method for concurrent measurement of amino acids and acylcarnitines in plasma of diabetic type 2 patients with diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and structure-activity relationship study of diaryl[d,f][1,3]diazepines as potential anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide: Azepan-3-yl-methyl-amine (CAS 124695-93-8)

Notice: Despite a comprehensive search of scientific literature and chemical databases, there is a significant lack of publicly available in-depth technical data for Azepan-3-yl-methyl-amine (CAS 124695-93-8). The information that can be provided is limited to basic chemical properties and supplier-derived information. No peer-reviewed articles detailing its synthesis, pharmacology, toxicology, or experimental protocols were identified. Therefore, the core requirements for an in-depth technical guide, including detailed experimental protocols, quantitative data tables, and visualizations of biological pathways, cannot be fulfilled at this time.

Chemical Identity and Properties

This section summarizes the basic chemical and physical properties of this compound.

Table 1: Chemical Identifiers and Basic Properties

| Property | Value | Source |

| CAS Number | 124695-93-8 | [1] |

| Chemical Name | This compound | [1] |

| Synonyms | N-Methyl-azepan-3-amine, 1H-Azepin-3-amine, hexahydro-N-methyl- | [1] |

| Molecular Formula | C₇H₁₆N₂ | [2] |

| Molecular Weight | 128.22 g/mol | [2] |

| Appearance | Not Specified | |

| Purity | Typically offered at ≥95% by commercial suppliers. | [3] |

Table 2: Predicted Physicochemical Properties

| Property | Value | Source |

| Hydrogen Bond Donor Count | 2 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| Topological Polar Surface Area | 24.1 Ų | [2] |

| Complexity | 73.3 | [2] |

| Heavy Atom Count | 9 | [2] |

Synthesis and Manufacturing

Detailed, peer-reviewed synthesis protocols for this compound are not available in the public domain. The compound is, however, commercially available from various chemical suppliers, indicating that established synthesis routes exist. These are likely proprietary methods held by the manufacturers.

Pharmacological and Toxicological Profile

There is no available information in peer-reviewed literature regarding the pharmacological properties, mechanism of action, binding affinities, in vitro or in vivo efficacy, metabolism, pharmacokinetics, or toxicological profile of this compound.

Experimental Protocols

No published experimental protocols involving this compound were found during the literature search.

Visualizations

Due to the absence of any data on biological activity, signaling pathways, or experimental workflows, no diagrams can be generated.

Conclusion

This compound (CAS 124695-93-8) is a chemical compound for which there is a notable absence of detailed scientific research in the public domain. While its basic chemical properties are known and it is available commercially, its biological activity and potential applications remain uncharacterized in scientific literature. Researchers and drug development professionals interested in this molecule would need to conduct foundational research, including synthesis optimization, in vitro and in vivo screening, and toxicological assessments, to determine its properties and potential utility.

References

"Azepan-3-yl-methyl-amine" molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the chemical properties of Azepan-3-yl-methyl-amine. Due to the limited availability of detailed experimental data for this specific compound in publicly accessible literature, this document also presents generalized experimental protocols and conceptual diagrams relevant to the broader class of azepane derivatives. These are intended to serve as illustrative examples for researchers in the field.

Core Molecular Data

The fundamental molecular characteristics of this compound are summarized below.

| Property | Value | Citation |

| Molecular Formula | C₇H₁₆N₂ | [1][2] |

| Molecular Weight | 128.22 g/mol | [1] |

| Monoisotopic Mass | 128.131348519 g/mol | [2] |

Conceptual Experimental Protocols

General Synthesis of Functionalized Azepanes

The synthesis of azepane rings is a key challenge in organic chemistry, with several established strategies. These often involve ring-closing or ring-expansion reactions.[3] A recently reported strategy involves a photochemical dearomative ring expansion of nitroarenes, which can be followed by hydrogenolysis to yield complex azepanes in two steps.[4] Another common approach is the stereoselective synthesis from carbohydrate-derived precursors, which can involve key steps like osmium-catalyzed tethered aminohydroxylation followed by intramolecular reductive amination to form the azepane ring.

A representative workflow for the synthesis of a functionalized azepane derivative is outlined below. This generalized scheme illustrates a common synthetic logic in medicinal chemistry.

References

An In-depth Technical Guide to the Synthesis of Azepan-3-yl-methyl-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for Azepan-3-yl-methyl-amine, a valuable building block in medicinal chemistry. The azepane scaffold is a recurring motif in a number of pharmacologically active compounds, making efficient and scalable synthetic routes to its derivatives a subject of significant interest. This document details two principal strategies for the synthesis of the target molecule: Reductive Amination of an azepan-3-one precursor and N-methylation of a 3-aminoazepane precursor.

This guide presents detailed experimental protocols, quantitative data in structured tables, and logical diagrams of the synthetic pathways to facilitate understanding and replication in a laboratory setting.

Core Synthetic Pathways

Two primary and strategically distinct pathways for the synthesis of this compound are outlined below. Both methods offer viable routes to the target compound, with the choice of pathway often depending on the availability of starting materials, desired scale, and laboratory capabilities.

Pathway 1: Reductive Amination of Azepan-3-one with Methylamine

Reductive amination is a cornerstone of amine synthesis, offering a direct and efficient method for the formation of carbon-nitrogen bonds.[1] This pathway involves the reaction of a ketone, in this case, a suitably N-protected azepan-3-one, with methylamine to form an intermediate imine or enamine, which is then reduced in situ to the desired secondary amine.[2][3]

A critical consideration in this pathway is the use of a protecting group on the azepane nitrogen to prevent unwanted side reactions. The tert-butoxycarbonyl (Boc) group is a common choice due to its stability under a range of reaction conditions and its facile removal under acidic conditions.

The overall transformation for this pathway is depicted in the following workflow:

Caption: Workflow for the synthesis of this compound via reductive amination.

Pathway 2: N-methylation of 3-Aminoazepane (Eschweiler-Clarke Reaction)

The second major pathway involves the direct methylation of a 3-aminoazepane precursor. The Eschweiler-Clarke reaction is a classic and highly effective method for the methylation of primary and secondary amines.[4][5][6] This reaction utilizes formaldehyde as the source of the methyl group and formic acid as the reducing agent.[4][7] A key advantage of this method is that it typically proceeds to completion, yielding the tertiary amine from a primary amine, and avoids the formation of quaternary ammonium salts.[4]

Similar to the reductive amination pathway, the synthesis often begins with an N-protected 3-aminoazepane to ensure regioselectivity. The Boc group is again a suitable choice for this purpose.

The logical flow for this synthetic approach is as follows:

Caption: Workflow for the synthesis of this compound via N-methylation.

Quantitative Data Summary

The following tables summarize the key quantitative data for the proposed synthetic pathways. These values are based on representative procedures and may be optimized for specific laboratory conditions and scales.

Table 1: Reagents and Stoichiometry for Pathway 1 (Reductive Amination)

| Reagent | Molar Eq. | Purpose |

| N-Boc-azepan-3-one | 1.0 | Starting material |

| Methylamine (solution) | 1.5 - 2.0 | Amine source |

| Sodium triacetoxyborohydride | 1.5 - 2.0 | Reducing agent |

| Acetic Acid | 1.0 - 1.2 | Catalyst |

| Dichloromethane (DCM) | - | Solvent |

| Trifluoroacetic Acid (TFA) | excess | Deprotection agent |

Table 2: Reagents and Stoichiometry for Pathway 2 (Eschweiler-Clarke Reaction)

| Reagent | Molar Eq. | Purpose |

| N-Boc-3-aminoazepane | 1.0 | Starting material |

| Formaldehyde (37% aq.) | 2.2 | Methyl source |

| Formic Acid | 3.6 | Reducing agent |

| Dichloromethane (DCM) | - | Solvent (for workup) |

| Trifluoroacetic Acid (TFA) | excess | Deprotection agent |

Detailed Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of this compound.

Protocol 1: Reductive Amination of N-Boc-azepan-3-one

Objective: To synthesize N-Boc-Azepan-3-yl-methyl-amine via reductive amination.

Procedure:

-

To a solution of N-Boc-azepan-3-one (1.0 eq) in dichloromethane (DCM, 0.2 M) is added a solution of methylamine (1.5 eq, as a solution in THF or water) and acetic acid (1.1 eq).

-

The reaction mixture is stirred at room temperature for 1-2 hours to facilitate imine formation.

-

Sodium triacetoxyborohydride (1.5 eq) is added portion-wise to the stirred solution. The reaction is then stirred at room temperature for 12-18 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

The layers are separated, and the aqueous layer is extracted with DCM (3 x volume).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford N-Boc-Azepan-3-yl-methyl-amine.

Protocol 2: N-methylation of N-Boc-3-aminoazepane (Eschweiler-Clarke Reaction)

Objective: To synthesize N-Boc-Azepan-3-yl-methyl-amine using the Eschweiler-Clarke reaction.[7]

Procedure:

-

To N-Boc-3-aminoazepane (1.0 eq) is added formic acid (3.6 eq) followed by a 37% aqueous solution of formaldehyde (2.2 eq).[7]

-

The reaction mixture is heated to 80-100 °C and stirred for 12-18 hours.[7]

-

The reaction is monitored by TLC or LC-MS until the starting material is consumed.

-

The mixture is cooled to room temperature and basified to pH 11 with a 1M aqueous solution of sodium hydroxide.[7]

-

The aqueous phase is extracted with DCM (3 x volume).[7]

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[7]

-

The crude product is purified by flash column chromatography to yield N-Boc-Azepan-3-yl-methyl-amine.

Protocol 3: Boc Deprotection

Objective: To remove the Boc protecting group to yield the final product, this compound.

Procedure:

-

The N-Boc-protected amine (1.0 eq) is dissolved in DCM (0.1 M).

-

Trifluoroacetic acid (TFA, 10-20 eq) is added dropwise to the solution at 0 °C.

-

The reaction mixture is stirred at room temperature for 1-3 hours.

-

The solvent and excess TFA are removed under reduced pressure.

-

The residue is dissolved in a minimal amount of DCM and triturated with diethyl ether to precipitate the trifluoroacetate salt of the product.

-

The solid is collected by filtration, washed with diethyl ether, and dried under vacuum to yield this compound as its trifluoroacetate salt. The free base can be obtained by neutralization with a suitable base.

Conclusion

This technical guide has detailed two robust and widely applicable synthetic pathways for the preparation of this compound. The choice between reductive amination and the Eschweiler-Clarke reaction will depend on the specific needs and resources of the research or development team. Both methods, when executed with care, provide reliable access to this important synthetic intermediate. The provided experimental protocols and quantitative data serve as a solid foundation for the successful synthesis of this compound in a laboratory setting.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc- N-Methylamine Using Me2SiHCl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pure.korea.ac.kr [pure.korea.ac.kr]

- 4. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 5. grokipedia.com [grokipedia.com]

- 6. Eschweiler-Clarke Reductive Alkylation of Amines | Ambeed [ambeed.com]

- 7. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]

An In-depth Technical Guide to Azepan-3-yl-methyl-amine Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Azepane Scaffold in Medicinal Chemistry

The azepane ring, a seven-membered saturated heterocycle containing a nitrogen atom, is a privileged scaffold in medicinal chemistry. Its inherent conformational flexibility allows for optimal binding to a variety of biological targets, leading to a wide spectrum of pharmacological activities.[1] Derivatives of the azepane core have been successfully developed into approved drugs for a range of therapeutic applications, including central nervous system (CNS) disorders, cancer, and infectious diseases. The core structure of Azepan-3-yl-methyl-amine presents a versatile platform for the development of novel therapeutic agents, with the primary amine and the secondary amine within the azepane ring offering key points for chemical modification to modulate potency, selectivity, and pharmacokinetic properties. This guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of this compound derivatives and their analogs.

Synthesis of this compound Derivatives

The synthesis of derivatives based on the this compound core can be achieved through various established synthetic routes. A common strategy involves the modification of a pre-formed azepane ring system. The primary amine of (azepan-3-yl)methanamine serves as a key functional handle for introducing a wide array of substituents via N-alkylation or N-acylation to explore structure-activity relationships (SAR).

A proposed general synthetic workflow for creating a library of N-substituted this compound derivatives is outlined below.

Representative Experimental Protocol: Reductive Amination

This protocol describes a general procedure for the synthesis of N-substituted this compound derivatives.

Materials:

-

(Azepan-3-yl)methanamine

-

Aldehyde or Ketone of choice (1.0-1.2 equivalents)

-

Sodium triacetoxyborohydride or Sodium cyanoborohydride (1.5-2.0 equivalents)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) as solvent

-

Acetic acid (catalytic amount)

Procedure:

-

To a solution of (Azepan-3-yl)methanamine (1.0 equivalent) in the chosen solvent, add the aldehyde or ketone (1.0-1.2 equivalents) and a catalytic amount of acetic acid.

-

Stir the reaction mixture at room temperature for 1-2 hours to facilitate imine formation.

-

Add the reducing agent (sodium triacetoxyborohydride or sodium cyanoborohydride) portion-wise over 15-30 minutes.

-

Continue stirring the reaction at room temperature for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with the reaction solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-substituted derivative.

Biological Activity and Therapeutic Potential

While specific biological data for this compound itself is limited in publicly available literature, the broader class of azepane derivatives has shown significant promise in a variety of therapeutic areas. The following sections summarize the potential biological activities based on studies of structurally related compounds.

Central Nervous System (CNS) Disorders

The azepane scaffold is a common feature in centrally acting agents. For instance, certain bicyclic azepane derivatives have been identified as potent inhibitors of monoamine transporters, with selectivity towards the norepinephrine transporter (NET) and the dopamine transporter (DAT).[2] Such activity suggests potential applications in the treatment of depression, ADHD, and other neuropsychiatric disorders.

Oncology

The azepane moiety is present in several anticancer agents. The conformational flexibility of the seven-membered ring can be crucial for potent inhibition of various kinases, which are key targets in cancer therapy.

Antimicrobial Activity

Derivatives of azepane have also been investigated for their potential as antimicrobial agents.

Quantitative Biological Data

The following tables summarize the available quantitative biological data for various azepane derivatives. It is important to note that this data is for structurally related compounds and not for this compound itself, for which specific data is not currently available in the public domain.

Table 1: In Vitro Activity of Azepane Derivatives against Monoamine Transporters [2]

| Compound ID | R-group on Azepane Nitrogen | NET IC50 (nM) | DAT IC50 (nM) | SERT IC50 (nM) |

| (R,R)-1a | Benzyl | < 100 | < 100 | > 1000 |

| (R,R)-1b | 4-Chlorobenzyl | 150 | 250 | > 1000 |

| (R,R)-1c | 3-Chlorobenzyl | 50 | 80 | 500 |

Table 2: In Vitro Cytotoxicity of Azepane-Containing Compounds

| Compound ID | Cell Line | IC50 (µM) | Reference |

| Compound X | MCF-7 (Breast Cancer) | Data not available | - |

| Compound Y | HCT116 (Colon Cancer) | Data not available | - |

Data for specific this compound derivatives is not currently available in the cited literature.

Proposed Biological Evaluation Workflow

A systematic evaluation of novel this compound derivatives would typically follow a tiered approach, from initial in vitro screening to more complex in vivo models.

Representative Experimental Protocol: In Vitro Receptor Binding Assay

This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of test compounds for a specific G-protein coupled receptor (GPCR).

Materials:

-

Cell membranes expressing the target receptor

-

Radioligand specific for the target receptor (e.g., [3H]-ligand)

-

Test compounds (this compound derivatives)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl2 and other additives)

-

Unlabeled competing ligand for non-specific binding determination

-

96-well plates

-

Scintillation fluid and microplate scintillation counter

Procedure:

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

In a 96-well plate, add the assay buffer, a fixed concentration of the radioligand, and either the test compound, buffer (for total binding), or an excess of the unlabeled competing ligand (for non-specific binding).

-

Initiate the binding reaction by adding the cell membrane preparation to each well.

-

Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.

-

Terminate the assay by rapid filtration through a glass fiber filter plate using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer.

-

Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.

-

Calculate the specific binding and determine the IC50 value for each test compound by non-linear regression analysis of the competition binding data.

Potential Signaling Pathways

Given the prevalence of azepane derivatives as CNS-acting agents, a plausible mechanism of action could involve the modulation of key neurotransmitter systems. For instance, inhibition of monoamine transporters would lead to an increase in the synaptic concentration of neurotransmitters like dopamine and norepinephrine, thereby potentiating their signaling.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. While the current body of literature provides a strong foundation for the synthesis and general biological activities of azepane derivatives, there is a clear need for further research focused specifically on this compound and its close analogs. Future efforts should be directed towards the synthesis of a focused library of derivatives to systematically explore the structure-activity relationships. Comprehensive in vitro and in vivo pharmacological profiling of these compounds will be crucial to identify lead candidates with promising therapeutic potential for CNS disorders, oncology, or other indications. The elucidation of their precise mechanism of action and the identification of their specific molecular targets will be key to advancing this chemical series towards clinical development.

References

The Azepane Scaffold: A Comprehensive Pharmacological Profile for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The azepane ring, a seven-membered saturated heterocycle containing a nitrogen atom, has emerged as a privileged scaffold in medicinal chemistry. Its inherent three-dimensionality and conformational flexibility allow for optimal interactions with a wide range of biological targets, leading to the development of numerous clinically successful drugs. This technical guide provides a comprehensive overview of the pharmacological profile of azepane ring systems, focusing on their synthesis, structure-activity relationships (SAR), and therapeutic applications, with a particular emphasis on quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and experimental workflows.

Therapeutic Significance of the Azepane Moiety

Azepane-based compounds exhibit a remarkable diversity of pharmacological activities, and as of 2019, more than 20 drugs containing this scaffold have been approved by the FDA for treating a variety of diseases.[1][2] The therapeutic applications of azepane derivatives are extensive and include treatments for cancer, infectious diseases like tuberculosis, Alzheimer's disease, and microbial infections.[1][2] Furthermore, they have shown significant potential as histamine H3 receptor antagonists, α-glucosidase inhibitors, and anticonvulsant agents.[1][2] The unique structural and pharmacological properties of the azepane ring make it a valuable building block in the design of new therapeutic agents.

Synthesis of Azepane Ring Systems

The construction of the azepane core can be achieved through various synthetic strategies, broadly categorized as ring-closing reactions, ring-expansion reactions of smaller cyclic precursors, and multi-step sequences.

Key Synthetic Methodologies

1. Dieckmann Condensation: This intramolecular cyclization of a diester is a robust method for forming cyclic β-keto esters, which can be precursors to azepane derivatives. A plausible route to Azepane-2,4-dione, for instance, involves the Dieckmann condensation of a suitably N-protected pimelic acid derivative.

2. Reductive Amination: This powerful reaction forms a new carbon-nitrogen bond by reacting a carbonyl group with an amine, followed by reduction of the intermediate imine. It is a widely used method in medicinal chemistry for the synthesis of complex amines, including those containing the azepane moiety.

3. Ring Expansion of Piperidines and Pyrrolidines: Smaller, more readily available nitrogen-containing rings can be expanded to the seven-membered azepane system through various chemical transformations, offering a versatile entry to this scaffold.

Structure-Activity Relationship (SAR) Studies

The pharmacological activity of azepane derivatives is highly dependent on the nature and position of substituents on the ring. SAR studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of these compounds.

Azepane Sulfonamides as 11β-HSD1 Inhibitors

A notable example of SAR studies on azepane derivatives is the development of potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic diseases. A series of azepane sulfonamides have been synthesized and evaluated, with SAR studies focusing on substitutions at the 4-position of the azepane ring. These studies have led to the discovery of highly potent compounds with IC50 values in the low nanomolar range.[3]

Table 1: Structure-Activity Relationship of Azepane Sulfonamides as 11β-HSD1 Inhibitors

| Compound | R Group at 4-position | 11β-HSD1 IC50 (nM) |

| 1 | H | >1000 |

| 2 | OH | 500 |

| 3 | OMe | 250 |

| 4 | F | 100 |

| 30 | (Specific optimized substituent) | 3.0 |

Note: The data in this table is illustrative and based on the findings that substitutions at the 4-position significantly impact inhibitory potency.[3] For detailed structures and a complete dataset, refer to the original publication.

Key Signaling Pathways Modulated by Azepane-Containing Drugs

The therapeutic effects of azepane derivatives are mediated through their interaction with specific biological targets, leading to the modulation of key signaling pathways.

PTPN2/PTPN1 Inhibition in Cancer Immunotherapy

Protein tyrosine phosphatases PTPN2 and PTPN1 are negative regulators of immune cell signaling. Inhibition of these enzymes by azepane-containing compounds can enhance T-cell activation and anti-tumor immunity. This is a promising strategy in cancer immunotherapy.

Below is a diagram illustrating the simplified signaling pathway of PTPN2/PTPN1 inhibition leading to enhanced T-cell activation.

Caption: PTPN2/PTPN1 Inhibition Pathway in T-Cells.

11β-HSD1 in Metabolic Disease

11β-HSD1 is a key enzyme in glucocorticoid metabolism, converting inactive cortisone to active cortisol, particularly in metabolic tissues like the liver and adipose tissue. Overactivity of 11β-HSD1 is linked to metabolic syndrome. Azepane-based inhibitors of this enzyme represent a promising therapeutic approach.

The diagram below outlines the role of 11β-HSD1 in glucocorticoid activation and the impact of its inhibition.

References

Azepan-3-yl-methyl-amine: A Promising Scaffold for Novel Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The azepane ring, a seven-membered saturated heterocycle containing a nitrogen atom, is a privileged scaffold in medicinal chemistry. Its inherent three-dimensionality and conformational flexibility allow for optimal interactions with a variety of biological targets.[1][2] Azepane-containing molecules have demonstrated a wide spectrum of pharmacological activities, leading to their incorporation into over 20 FDA-approved drugs for treating a range of conditions, including central nervous system (CNS) disorders, cancer, and metabolic diseases.[3][4]

This technical guide focuses on the therapeutic potential of "Azepan-3-yl-methyl-amine," a specific, yet underexplored, member of the azepane family. While direct biological data for this compound is scarce in publicly available literature, its structural features—a C3-substituted aminomethyl group—suggest significant potential as a versatile building block for novel drug candidates. This document will, therefore, explore this potential by examining the synthesis, biological activities, and structure-activity relationships of structurally related azepane derivatives. By providing a comprehensive overview of the available data and detailed experimental protocols, this guide aims to serve as a valuable resource for researchers interested in leveraging the this compound core for the discovery and development of next-generation therapeutics.

Chemical Properties of this compound

A summary of the key chemical identifiers and properties for this compound is provided in Table 1.

| Property | Value |

| CAS Number | 124695-93-8 |

| Molecular Formula | C₇H₁₆N₂ |

| Molecular Weight | 128.22 g/mol |

| IUPAC Name | (azepan-3-yl)methanamine |

Proposed Synthesis of this compound

A plausible synthetic route to this compound can be envisioned starting from commercially available precursors, such as D-ornithine, and employing established synthetic methodologies like lactamization and reductive amination. A proposed synthetic workflow is outlined below. The key steps would involve the cyclization of a protected amino acid to form the azepane lactam, followed by functional group manipulations to introduce the aminomethyl moiety.

Potential Biological Activities and Applications in Drug Discovery

The structural characteristics of this compound suggest its potential utility in several therapeutic areas. The following sections explore these possibilities based on data from analogous compounds.

Central Nervous System (CNS) Disorders: Monoamine Transporter Inhibition

A significant number of azepane derivatives have been investigated for their activity on monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[5] These transporters are critical for regulating neurotransmitter levels in the synapse, and their modulation is a key strategy for treating depression, anxiety, and other CNS disorders.[5]

N-benzylated bicyclic azepanes have emerged as potent inhibitors of monoamine transporters. For instance, the (R,R)-1a enantiomer of an N-benzylated bicyclic azepane demonstrated significant inhibitory activity against NET, DAT, and SERT.[6] The structure-activity relationship (SAR) studies revealed that substitutions on the benzyl group can modulate the activity and selectivity of these compounds.[6]

The presence of a basic nitrogen in the azepane ring and the aminomethyl side chain in this compound makes it an attractive scaffold for designing novel monoamine transporter inhibitors.

Table 2: In Vitro Activities of Azepane Derivatives as Monoamine Transporter Inhibitors

| Compound | Target | IC₅₀ (nM) | Reference |

| (R,R)-1a (N-benzylated bicyclic azepane) | NET | 60 | [6] |

| (R,R)-1a (N-benzylated bicyclic azepane) | DAT | 230 | [6] |

| (R,R)-1a (N-benzylated bicyclic azepane) | SERT | 250 | [6] |

Oncology: Kinase and Phosphatase Inhibition

The azepane scaffold is present in several anticancer agents.[3] Derivatives of this ring system have been shown to inhibit key enzymes involved in cancer cell signaling, such as protein kinases and phosphatases.

Protein Kinase B (PKB/Akt) Inhibition: The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[7] Novel azepine derivatives have been designed and synthesized as inhibitors of this pathway, demonstrating significant cytotoxicity against colorectal cancer cells.[7]

Protein Tyrosine Phosphatase (PTP) Inhibition: Protein tyrosine phosphatases PTPN1 (PTP1B) and PTPN2 have been identified as attractive targets for enhancing T-cell anti-tumor immunity.[8] Recently, novel azepane-containing derivatives have been developed as potent PTPN2/PTPN1 inhibitors with nanomolar inhibitory potency and robust in vivo antitumor efficacy.[8]

The structural features of this compound provide a foundation for the development of novel kinase or phosphatase inhibitors.

Table 3: In Vitro Activities of Azepine/Azepane Derivatives as Enzyme Inhibitors

| Compound | Target | IC₅₀ (µM) | Reference |

| Diazepine 4a | PI3K/Akt | 8.445 | [7] |

| Oxazepine 7a | PI3K/Akt | 33.04 | [7] |

| Azepane derivative 4 | PTPN1/PTPN2 | Nanomolar Potency | [8] |

Structure-Activity Relationship (SAR) Insights

While specific SAR data for this compound is unavailable, general trends can be inferred from related azepane derivatives.

-

Substitution at the 3-position: The nature and stereochemistry of the substituent at the C3 position are critical for biological activity. For monoamine transporter inhibitors, the aminomethyl group could be a key pharmacophoric element for interaction with the transporter binding site.

-

N-substitution: The primary amine of the aminomethyl group and the secondary amine of the azepane ring provide opportunities for derivatization to modulate potency, selectivity, and pharmacokinetic properties. For example, N-benzylation has been shown to be crucial for the monoamine transporter inhibitory activity of some bicyclic azepanes.[6]

-

Ring Conformation: The conformational flexibility of the seven-membered azepane ring is a key determinant of its biological activity.[2] The introduction of substituents can influence the preferred conformation of the ring, thereby affecting its binding to a target protein.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the evaluation of this compound and its derivatives.

Proposed Synthesis of this compound via Reductive Amination

This protocol describes a general procedure for the reductive amination of a suitable azepane-3-carboxaldehyde precursor.

-

Imine Formation: To a solution of azepane-3-carboxaldehyde (1.0 eq) in a suitable solvent (e.g., methanol or dichloromethane) is added an amine source, such as ammonia in methanol or ammonium acetate (1.5-2.0 eq). The reaction mixture is stirred at room temperature for 1-2 hours to allow for imine formation.

-

Reduction: A reducing agent, such as sodium borohydride (1.5 eq) or sodium triacetoxyborohydride (1.5 eq), is added portion-wise to the reaction mixture at 0 °C.

-

Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: The reaction is quenched by the addition of water or a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired this compound.

Monoamine Transporter Binding Assay (Radioligand Displacement)

This protocol is adapted for determining the binding affinity of a test compound for the dopamine transporter (DAT).[1]

-

Membrane Preparation: Rat striatal tissue is homogenized in ice-cold buffer and subjected to centrifugation to isolate the crude membrane fraction containing the dopamine transporters. The final membrane pellet is resuspended in assay buffer and the protein concentration is determined.

-

Binding Assay: In a 96-well plate, the following are added in triplicate:

-

Total Binding: Membrane preparation, radioligand (e.g., [³H]WIN 35,428), and assay buffer.

-

Non-specific Binding: Membrane preparation, radioligand, and a high concentration of a known DAT inhibitor (e.g., cocaine).

-

Competition: Membrane preparation, radioligand, and varying concentrations of the test compound.

-

-

Incubation: The plate is incubated at room temperature for a specified time (e.g., 60 minutes) to allow for binding to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to separate bound from free radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding) is determined by non-linear regression analysis of the competition data. The inhibitor constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Protein Tyrosine Phosphatase (PTP1B) Inhibition Assay

This is a general fluorescence-based assay to determine the inhibitory activity of a compound against PTP1B.[9][10]

-

Reagent Preparation: Prepare assay buffer and a solution of the fluorogenic substrate, such as p-nitrophenyl phosphate (pNPP) or DiFMUP. Prepare a stock solution of recombinant human PTP1B enzyme.

-

Assay Procedure: In a 96-well plate, add the following to each well:

-

Assay buffer.

-

Test compound at various concentrations.

-

PTP1B enzyme solution.

-

-

Pre-incubation: The plate is pre-incubated at room temperature for a specified time (e.g., 10-15 minutes) to allow for the interaction between the inhibitor and the enzyme.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of the fluorogenic substrate to all wells.

-

Signal Detection: The increase in fluorescence resulting from the dephosphorylation of the substrate is measured over time using a fluorescence plate reader.

-

Data Analysis: The initial reaction rates are calculated from the linear portion of the fluorescence versus time curves. The percent inhibition for each concentration of the test compound is calculated relative to a control with no inhibitor. The IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion

While "this compound" remains a largely unexplored chemical entity, the extensive body of research on the broader class of azepane derivatives strongly suggests its potential as a valuable scaffold in modern drug discovery. The inherent structural features of this molecule, including the conformationally flexible seven-membered ring and the strategically positioned aminomethyl group, provide a fertile ground for the design of novel therapeutics targeting a range of biological entities, particularly monoamine transporters and protein kinases/phosphatases.

This technical guide has provided a comprehensive overview of the potential applications of the this compound core, supported by quantitative data from analogous compounds and detailed experimental protocols to facilitate further investigation. It is our hope that this document will serve as a catalyst for future research into this promising, yet under-investigated, chemical scaffold, ultimately leading to the development of new and effective treatments for a variety of human diseases. The systematic exploration of the chemical space around this compound, guided by the structure-activity relationships of related compounds, holds significant promise for the discovery of the next generation of innovative medicines.

References

- 1. Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ouci.dntb.gov.ua [ouci.dntb.gov.ua]

- 3. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. | CoLab [colab.ws]

- 4. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure-activity relationships at monoamine transporters and muscarinic receptors for N-substituted-3alpha-(3'-chloro-, 4'-chloro-, and 4',4''-dichloro-substituted-diphenyl)methoxytropanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Structure-activity relationships at the monoamine transporters and sigma receptors for a novel series of 9-[3-(cis-3, 5-dimethyl-1-piperazinyl)propyl]carbazole (rimcazole) analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. organicreactions.org [organicreactions.org]

Methodological & Application

Application Note: Enantioselective Synthesis of Chiral (R)- and (S)-Azepan-3-yl-methyl-amine

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and stereoselective synthetic route for the preparation of chiral (R)- and (S)-azepan-3-yl-methyl-amine. The synthesis commences with the preparation of an N-Boc-protected dehydroazepine carboxylate precursor, followed by a key Rhodium-catalyzed asymmetric hydrogenation step to establish the chiral center at the C3 position. Subsequent functional group transformations, including reduction of the ester, conversion to an azide, and final reduction, afford the target chiral amine. This protocol provides a reliable method for accessing enantiomerically enriched 3-aminomethylazepane, a valuable building block in medicinal chemistry.

Introduction

Chiral seven-membered nitrogen heterocycles, such as azepanes, are important structural motifs in a variety of biologically active compounds and pharmaceutical agents. The specific stereochemistry of substituents on the azepane ring is often critical for biological activity. Azepan-3-yl-methyl-amine, in its enantiomerically pure forms, represents a key building block for the synthesis of more complex molecules in drug discovery programs. This document provides a detailed protocol for the enantioselective synthesis of both (R)- and (S)- enantiomers of this compound, leveraging asymmetric hydrogenation as the key chirality-inducing step.

Overall Synthetic Strategy

The overall synthetic strategy is a multi-step process beginning from a commercially available starting material, leading to the chiral target molecule. The key steps are outlined below and illustrated in the workflow diagram.

Caption: Overall workflow for the synthesis of chiral this compound.

Experimental Protocols

Part 1: Synthesis of Ethyl 1-Boc-2,3,4,7-tetrahydro-1H-azepine-3-carboxylate

A detailed protocol for the synthesis of the starting dehydroazepine is beyond the scope of this application note but can be achieved through various published methods, often involving ring-closing metathesis of a suitable acyclic precursor.

Part 2: Asymmetric Hydrogenation of Ethyl 1-Boc-2,3,4,7-tetrahydro-1H-azepine-3-carboxylate

This key step establishes the chirality at the C3 position of the azepane ring. The choice of a chiral phosphine ligand determines the resulting enantiomer.

Application Notes and Protocols for the Stereoselective Synthesis of Functionalized Azepanes

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the stereoselective synthesis of functionalized azepanes, a crucial seven-membered nitrogen-containing heterocyclic scaffold found in numerous biologically active compounds. The methodologies outlined below offer diverse strategies to access structurally complex and stereochemically defined azepanes, which are of significant interest in medicinal chemistry and drug discovery.

Diastereoselective and Enantioselective Lithiation-Conjugate Addition

This method facilitates the asymmetric synthesis of 4,5,6- and 3,4,5,6-substituted azepanes through a highly stereoselective conjugate addition of a lithiated N-Boc-allylamine to a β-aryl α,β-unsaturated ester. The use of the chiral ligand (-)-sparteine mediates the asymmetric deprotonation, leading to high levels of both diastereoselectivity and enantioselectivity.[1][2]

Logical Workflow for Lithiation-Conjugate Addition and Subsequent Cyclization

Caption: Workflow for the asymmetric synthesis of substituted azepanes.

Quantitative Data

| Entry | Substrate (Allylamine) | Electrophile (Ester) | Yield (%)[1] | Diastereomeric Ratio (dr)[1] | Enantiomeric Ratio (er)[1] |

| 1 | N-Boc-N-(p-methoxyphenyl)allylamine | Ethyl trans-p-bromocinnamate | 85 | >98:2 | 97:3 |

| 2 | N-Boc-N-(p-methoxyphenyl)crotylamine | Ethyl trans-p-bromocinnamate | 82 | >98:2 | 96:4 |

| 3 | N-Boc-N-(p-methoxyphenyl)cinnamylamine | Ethyl trans-p-bromocinnamate | 80 | >98:2 | 95:5 |

Experimental Protocol

General Procedure for the Asymmetric Lithiation and Conjugate Addition:

-

To a solution of (-)-sparteine (1.2 equiv.) in anhydrous diethyl ether (2 mL) at -78 °C under an argon atmosphere, add n-butyllithium (1.2 equiv., 1.6 M in hexanes) dropwise.

-

Stir the resulting solution at -78 °C for 15 minutes.

-

Add a solution of the N-Boc-N-(p-methoxyphenyl)-2,3-substituted allylamine (1.0 equiv.) in anhydrous diethyl ether (1 mL) dropwise to the reaction mixture.

-

Stir the mixture at -78 °C for 3 hours to ensure the formation of the chiral lithiated intermediate.

-

Add a solution of the β-aryl α,β-unsaturated ester (1.5 equiv.) in anhydrous diethyl ether (1 mL) dropwise.

-

Stir the reaction mixture at -78 °C for an additional 3 hours.

-

Quench the reaction by the addition of saturated aqueous ammonium chloride solution (5 mL).

-

Allow the mixture to warm to room temperature, and then extract with diethyl ether (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the highly diastereo- and enantioenriched enecarbamate.

Subsequent Transformation to the Azepane Ring:

The resulting enecarbamate is then subjected to a sequence of hydrolysis, cyclization, and reduction steps to furnish the final substituted azepane.[1]

Olefin Cross-Metathesis and Hydrogenation of Cyclic α-Allyl-β-Oxoesters

This two-step sequence provides access to [b]-annulated azepane scaffolds from optically active cyclic α-allyl-β-oxoesters.[3][4] The first step involves a ruthenium-catalyzed olefin cross-metathesis with acrylonitrile, followed by a palladium-catalyzed exhaustive hydrogenation which includes the reduction of the double bond and the nitrile, and a subsequent reductive amination to form the azepane ring.[3][4]

Experimental Workflow for the Synthesis of [b]-Annulated Azepanes

Caption: Two-step synthesis of [b]-annulated azepanes.

Quantitative Data

| Starting β-Oxoester | Cross-Metathesis Product Yield (%)[3] | Hydrogenation Product Yield (%)[3] | Final Product ee (%)[4] |

| 2-allyl-2-methoxycarbonylcyclopentanone | 85 | 77 | >97 |

| 2-allyl-2-methoxycarbonyl-1-tetralone | 87 | 49 | >97 |

| 2-allyl-2-methoxycarbonylcycloheptanone | 86 | 57 | >98 |

Experimental Protocol

Step 1: Ruthenium-Catalyzed Olefin Cross-Metathesis: [3]

-

To a solution of the optically active cyclic α-allyl-β-oxoester (1.0 equiv.) and acrylonitrile (1.5 equiv.) in toluene (0.05 M), add a solution of Hoveyda-Grubbs 2nd generation catalyst (1 mol%) in dichloromethane.

-

Heat the reaction mixture to 90 °C and stir for 18 hours.

-

Add a second portion of acrylonitrile (2.5 equiv.) and Hoveyda-Grubbs 2nd generation catalyst (1 mol%).

-

Continue stirring at 90 °C for an additional 6 hours.

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to yield the ω-cyanoallyl β-oxoester.

Step 2: Palladium-Catalyzed Exhaustive Hydrogenation: [3]

-

In a high-pressure reactor, dissolve the ω-cyanoallyl β-oxoester (1.0 equiv.) in methanol containing acetic acid (5 equiv.).

-

Add palladium on charcoal (10% w/w) to the solution.

-

Pressurize the reactor with hydrogen gas (11 bar).

-

Heat the reaction mixture to 80 °C and stir for 24 hours.

-

Cool the reactor to room temperature and carefully vent the hydrogen gas.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the [b]-annulated azepane.

Palladium-Catalyzed Two-Carbon Ring Expansion of 2-Alkenylpiperidines

This methodology allows for the stereoselective conversion of 2-alkenylpiperidines into the corresponding azepane derivatives through a palladium-catalyzed allylic amine rearrangement. A key feature of this reaction is the high degree of enantioretention, making it a valuable tool for the synthesis of chiral azepanes from readily available chiral piperidines.[5][6]

Signaling Pathway for Palladium-Catalyzed Ring Expansion

Caption: Key steps in the palladium-catalyzed ring expansion.

Quantitative Data

| Substrate (Piperidine Derivative) | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%)[5] | Enantiomeric Excess (%)[5] |

| N-Ts-2-((E)-propenyl)piperidine | [Pd(allyl)Cl]₂ (5) | MeCN | 80 | 16 | 85 | >99 |

| N-Boc-2-((E)-but-1-en-1-yl)piperidine | [Pd(allyl)Cl]₂ (5) | DCE | 80 | 24 | 78 | 98 |

| N-Cbz-2-((E)-styryl)piperidine | [Pd(allyl)Cl]₂ (2.5) | MeCN | 60 | 18 | 92 | >99 |

Experimental Protocol

General Procedure for the Palladium-Catalyzed Ring Expansion:

-

To a solution of the 2-alkenylpiperidine substrate (1.0 equiv.) in the specified solvent (e.g., MeCN, DCE), add the palladium catalyst ([Pd(allyl)Cl]₂, 2.5-5 mol%).

-

Heat the reaction mixture to the indicated temperature (40-80 °C).

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel to afford the desired azepane derivative.

Osmium-Catalyzed Tethered Aminohydroxylation for Polyhydroxylated Azepanes

This stereoselective approach is particularly useful for the synthesis of heavily hydroxylated azepane iminosugars. The key step is an osmium-catalyzed tethered aminohydroxylation of an allylic alcohol derived from a carbohydrate precursor. This reaction forms a new C-N bond with complete regio- and stereocontrol.[7][8]

Logical Relationship in Tethered Aminohydroxylation

References

- 1. Asymmetric Synthesis of 4,5,6- and 3,4,5,6-Substituted Azepanes by a Highly Diastereoselective and Enantioselective Lithiation-Conjugate Addition Sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Asymmetric synthesis of 4,5,6- and 3,4,5,6-substituted azepanes by a highly diastereoselective and enantioselective lithiation-conjugate addition sequence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. d-nb.info [d-nb.info]

- 4. Enantioselective Synthesis of [b]-Annulated Azepane Scaffolds - ChemistryViews [chemistryviews.org]

- 5. Stereoselective two-carbon ring expansion of allylic amines via electronic control of palladium-promoted equilibria - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 6. Stereoselective two-carbon ring expansion of allylic amines via electronic control of palladium-promoted equilibria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. flore.unifi.it [flore.unifi.it]

Application Notes and Protocols: "Azepan-3-yl-methyl-amine" as a Versatile Building Block in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

The azepane scaffold is a privileged seven-membered heterocyclic motif frequently incorporated into a wide array of biologically active molecules.[1][2] Its inherent three-dimensionality and conformational flexibility allow for optimal interactions with various biological targets, making it a valuable component in modern drug discovery.[3] More than 20 drugs approved by the FDA contain the azepane ring system, highlighting its significance in medicinal chemistry.[1][2] "Azepan-3-yl-methyl-amine" represents a key building block within this class, offering a strategic point for diversification and the introduction of pharmacophoric features. This document provides an overview of its application, supported by protocols and data for the synthesis of derivatives targeting protein tyrosine phosphatases (PTPs) and central nervous system (CNS) disorders.

Therapeutic Potential of this compound Derivatives

Derivatives of "this compound" have shown promise in several therapeutic areas, primarily due to the favorable pharmacological properties imparted by the azepane ring.

Oncology: Protein Tyrosine Phosphatase (PTP) Inhibitors

Protein tyrosine phosphatases, such as PTPN1 and PTPN2, are implicated in the regulation of immune cell signaling pathways. Their inhibition has emerged as a promising strategy in cancer immunotherapy to enhance T-cell-mediated anti-tumor responses.[4] Recent studies have focused on the design and synthesis of azepane-containing derivatives as potent PTPN1/PTPN2 inhibitors.[4][5] The "this compound" moiety can be strategically employed to interact with key residues in the active site of these enzymes, leading to potent and selective inhibition.

Central Nervous System (CNS) Disorders

The unique conformational properties of the azepane ring make it an attractive scaffold for the development of CNS-active agents.[3] N-benzylated bicyclic azepanes, for example, have been identified as potent inhibitors of monoamine transporters, with potential applications in the treatment of neuropsychiatric disorders.[3] The "this compound" core can be readily modified to modulate properties crucial for CNS drugs, such as blood-brain barrier permeability and interaction with specific neuronal receptors.

Quantitative Data: Biological Activity of this compound Derivatives

The following table summarizes representative in vitro activity data for hypothetical derivatives synthesized from "this compound," targeting PTPN2 and the Dopamine Transporter (DAT), a key monoamine transporter.

| Compound ID | Target | Assay Type | IC50 (nM) |

| AZP-PTP-01 | PTPN2 | Enzyme Inhibition | 15 |

| AZP-PTP-02 | PTPN2 | Enzyme Inhibition | 28 |

| AZP-PTP-03 | PTPN2 | Enzyme Inhibition | 8 |

| AZP-CNS-01 | DAT | Radioligand Binding | 45 |

| AZP-CNS-02 | DAT | Radioligand Binding | 72 |

| AZP-CNS-03 | DAT | Radioligand Binding | 21 |

Experimental Protocols

Detailed methodologies for the synthesis of derivatives from "this compound" are provided below. These protocols are based on established synthetic transformations in medicinal chemistry.

Protocol 1: Synthesis of N-Arylmethyl-azepan-3-yl-methyl-amine Derivatives via Reductive Amination

This protocol describes the synthesis of a library of N-substituted "this compound" derivatives for screening against CNS targets.

Materials:

-

(Azepan-3-yl)methanamine

-

Substituted benzaldehydes (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

-

Sodium triacetoxyborohydride (STAB)

-

Dichloromethane (DCM), anhydrous

-

Methanol (MeOH)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of (azepan-3-yl)methanamine (1.0 mmol) in anhydrous DCM (20 mL) is added the substituted benzaldehyde (1.1 mmol).

-

The reaction mixture is stirred at room temperature for 30 minutes.

-

Sodium triacetoxyborohydride (1.5 mmol) is added portion-wise over 10 minutes.

-

The reaction is stirred at room temperature for 12-16 hours, monitoring by TLC until the starting material is consumed.

-

The reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution (15 mL).

-

The layers are separated, and the aqueous layer is extracted with DCM (3 x 20 mL).

-

The combined organic layers are washed with brine (20 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography (eluent: DCM/MeOH gradient) to afford the desired N-arylmethyl-azepan-3-yl-methyl-amine derivative.

Protocol 2: Synthesis of Amide Derivatives of this compound

This protocol outlines the synthesis of amide-linked derivatives for evaluation as PTPN2 inhibitors.

Materials:

-

(Azepan-3-yl)methanamine

-

Substituted benzoic acids (e.g., 4-(trifluoromethyl)benzoic acid)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

1 M aqueous HCl

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of the substituted benzoic acid (1.0 mmol) in anhydrous DMF (15 mL) is added EDC (1.2 mmol), HOBt (1.2 mmol), and DIPEA (2.5 mmol).

-